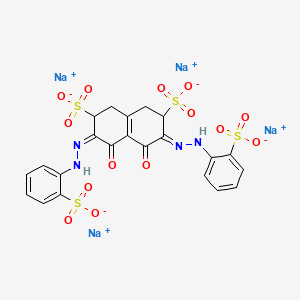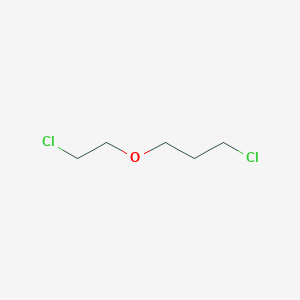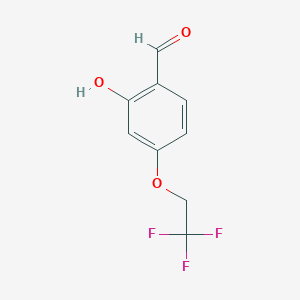![molecular formula C27H30O3 B12277009 13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12277009.png)
13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] typically involves multiple steps:
Formation of the dioxolane ring: This step involves the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Spiro compound formation: The dioxolane intermediate is then reacted with a suitable phenanthrene derivative under specific conditions to form the spiro compound.
Methylation and phenylmethoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]: Lacks the methyl and phenylmethoxy groups.
3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]: Lacks the methyl group.
13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]: Lacks the phenylmethoxy group.
Uniqueness
The presence of both the methyl and phenylmethoxy groups in 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] imparts unique chemical and physical properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C27H30O3 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3 |
InChI-Schlüssel |
BSIINGMJTPRWBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B12276931.png)
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)



![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12276967.png)
![7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)

![3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B12276994.png)

